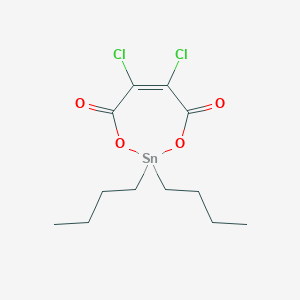
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a unique structure with two butyl groups, two chlorine atoms, and a dioxastannepine ring system, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin dichloride with a suitable dioxastannepine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products
Oxidation: Formation of dibutylstannic oxide.
Reduction: Formation of dibutylstannous chloride.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with biological molecules, such as proteins and enzymes. The tin atom can coordinate with sulfur or oxygen atoms in biomolecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar butyl and chlorine groups but lacking the dioxastannepine ring.
Tributyltin chloride: Another organotin compound with three butyl groups and one chlorine atom.
Meldrum’s acid: An organic compound with a dioxane ring system, similar to the dioxastannepine ring in the target compound.
Uniqueness
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its dioxastannepine ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and unique reactivity in chemical reactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
79419-63-9 |
|---|---|
Fórmula molecular |
C12H18Cl2O4Sn |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
2,2-dibutyl-5,6-dichloro-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Cl2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
YDDHWUNGAKXBEH-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Cl)Cl)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


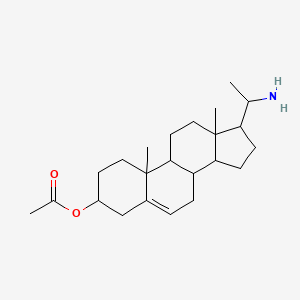
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
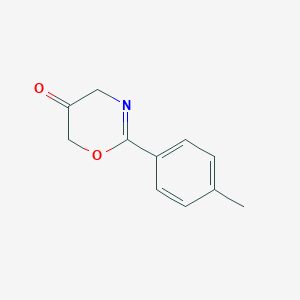
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
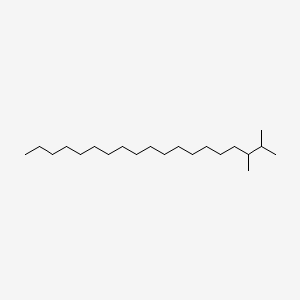


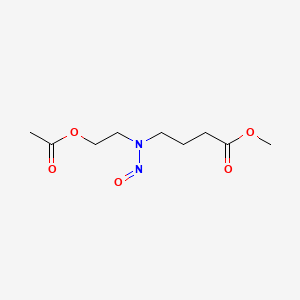
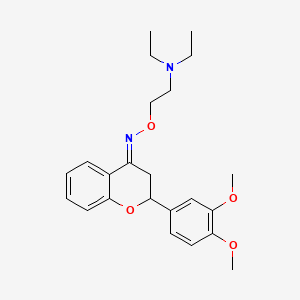
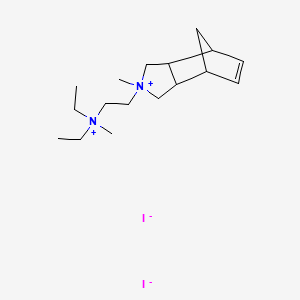
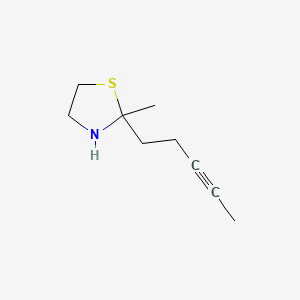

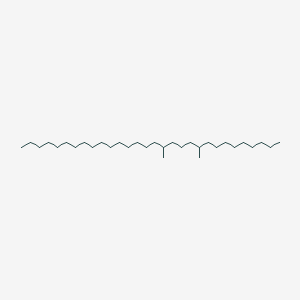
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
